2',6-Dibromo-3,4'-bipyridine
Overview
Description
2’,6-Dibromo-3,4’-bipyridine is a chemical compound with the molecular formula C10H6Br2N2 . It’s a derivative of bipyridine, which is a type of heterocyclic compound . Bipyridines are commonly used as ligands in coordination chemistry .
Synthesis Analysis
The synthesis of bipyridine derivatives, including 2’,6-Dibromo-3,4’-bipyridine, often involves the coupling of pyridyl moieties . A modular synthesis approach has been described for non-centrosymmetric, dipolar 4,4’-bipyridines bearing 2,6- and 3,5-functionalized pyridyl moieties at the peripheries .Molecular Structure Analysis
The molecular structure of 2’,6-Dibromo-3,4’-bipyridine can be analyzed using various techniques such as X-ray diffraction . The exposed location of the N atoms in bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to other bipyridines .Chemical Reactions Analysis
Bipyridines, including 2’,6-Dibromo-3,4’-bipyridine, are often used as ligands in coordination chemistry . They can form complexes with various metal ions, playing crucial roles in developing our understanding of the thermodynamics and kinetics of complexation of metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’,6-Dibromo-3,4’-bipyridine can be predicted using computational approaches . For instance, its molecular weight is approximately 313.98 g/mol .Scientific Research Applications
Synthesis of Macromolecular and Supramolecular Structures :
- 6,6'-Dibromo-4,4'-di(hexoxymethyl)-2,2'-bipyridine, a derivative of 2',6-Dibromo-3,4'-bipyridine, is used as a building block for macromolecular and supramolecular applications. It's an efficient synthetic precursor for both ligand design and macro- or supramolecular applications, providing solubilizing groups necessary for these applications (Amb & Rasmussen, 2006).
Development of Metal Complexes :
- This compound is used in the synthesis of metal complexes. For instance, the reaction of 6,6′-dibromo-2,2′-bipyridine with ammonia produces 6,6′-diamino-2,2′-bipyridine, which forms complexes with various metals like Cu(II), Ni(II), Co(II), and Zn(II). These complexes have applications in coordination chemistry (Kishii, Araki, & Shiraishi, 1984).
Applications in Coordination Chemistry and Materials Science :
- 4,4'-Dibromo-2,2'-bipyridine is notably efficient in selective bromine-substitution under palladium-catalysis, making it valuable for preparing conjugated pyridine and 2,2'-bipyridine building blocks for coordination chemistry and materials science (Garcia-Lago et al., 2008).
Creation of Luminescent Materials :
- Bipyridine periodic mesoporous organosilicas (BPy-PMOs) grafted with lanthanide-diketonate complex, which use 2,2'-bipyridine, are employed as ratiometric temperature sensors. This application is significant in the development of thermochromic materials for biomedical thermometric applications (Kaczmarek et al., 2020).
Use in Dye-Sensitized Solar Cells :
- Copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids, derivatives of 2',6-Dibromo-3,4'-bipyridine, have been prepared for use in copper-based dye-sensitized solar cells (DSCs). This application highlights its role in renewable energy technology (Constable et al., 2009).
Safety And Hazards
As with any chemical compound, it’s important to handle 2’,6-Dibromo-3,4’-bipyridine with care. While specific safety and hazard information for this compound isn’t readily available, similar compounds like 6,6’-Dibromo-3,3’bipyridine have been classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 .
Future Directions
The future directions for the study and application of 2’,6-Dibromo-3,4’-bipyridine could involve further exploration of its use as a ligand in coordination chemistry . Additionally, its potential for forming non-centrosymmetric supramolecular assemblies due to the difference in the binding energy of the pyridyl nitrogen atoms could be explored .
properties
IUPAC Name |
2-bromo-4-(6-bromopyridin-3-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-9-2-1-8(6-14-9)7-3-4-13-10(12)5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVJILYMUFZGLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=NC=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654755 | |
Record name | 2',6-Dibromo-3,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',6-Dibromo-3,4'-bipyridine | |
CAS RN |
942206-16-8 | |
Record name | 2',6-Dibromo-3,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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